3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactionsKey reagents include chlorosulfonic acid, 4-chloroaniline, and 4-methylaniline .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.
Medicine: Explored as a candidate for cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that regulate cell growth and division, leading to reduced proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have shown similar cytotoxic activities against cancer cell lines.
Triazolothienopyrimidine derivatives: Similar in structure and function, these compounds are also explored for their kinase inhibitory properties.
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific structural features, which confer high selectivity and potency as a kinase inhibitor. This makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C20H14ClN5O2S2 |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C20H14ClN5O2S2/c1-12-2-6-14(7-3-12)22-18-17-16(10-11-29-17)26-19(23-18)20(24-25-26)30(27,28)15-8-4-13(21)5-9-15/h2-11H,1H3,(H,22,23) |
InChI Key |
DQBZIRPFALHEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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